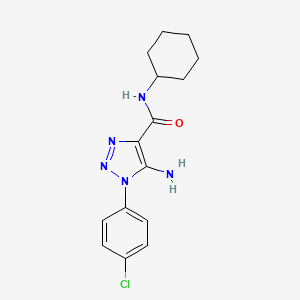

5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEKVJZPXVYZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy, antimicrobial research, and anti-inflammatory studies.

Chemical Structure and Properties

The compound features a 1,2,3-triazole core, which is known for its biological significance. The presence of a chlorine atom at the 4-position of the phenyl ring and a cyclohexyl group enhances its lipophilicity and potentially improves bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide |

| Molecular Weight | 364.24 g/mol |

| CAS Number | 1032227-70-5 |

Biological Activity Overview

Research has demonstrated that 5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exhibits several promising biological activities:

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .

- Mechanism of Action : It has been suggested that the compound acts by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed:

- Spectrum of Activity : It has demonstrated activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

- Mechanism : The compound's ability to modulate bacterial DNA damage responses indicates its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects:

- Inhibition of Cytokine Release : Studies have indicated that it can significantly reduce TNF-alpha release in LPS-stimulated models .

- Potential Applications : These properties suggest potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of 5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide:

-

Cancer Cell Studies :

- A study reported that this compound exhibited over 90% inhibition of cell proliferation in non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines .

- Docking simulations revealed strong interactions with key residues in the COX-2 active site, suggesting a mechanism for its antiproliferative effects .

- Antimicrobial Screening :

- Inflammation Models :

Comparison with Similar Compounds

Key Observations :

- 1-Position Substituents : The 4-chlorophenyl group (present in the target compound and ZIPSEY) enhances target binding in proteases and kinases compared to smaller substituents (e.g., carbamoylmethyl) .

- Amide Modifications : Cyclohexyl (target compound) and dimethoxyphenyl (antiproliferative analog) substituents influence solubility and selectivity. Cyclohexyl may improve blood-brain barrier penetration in CNS-targeting applications .

- 5-Position Variants: Amino groups (target compound) favor hydrogen bonding, while cyclopropyl or methyl groups (other analogs) modulate steric effects and metabolic stability .

Mechanism of Action and Cross-Species Breadth

- SOS Response Inhibition: The parent scaffold (carbamoylmethyl analog) inhibits LexA self-cleavage, a key step in bacterial SOS activation, with cross-species activity in E. coli and P. aeruginosa . The 4-chlorophenyl and cyclohexyl substituents in the target compound are hypothesized to enhance potency by stabilizing interactions with conserved LexA catalytic residues (e.g., Ser119) .

- Anticancer Activity : Analogs with 4-chlorophenyl or fluorophenyl groups (e.g., ZIPSEY, NCI-H522 inhibitors) target kinases (e.g., c-Met) or induce apoptosis via mitochondrial pathways .

Preparation Methods

Synthesis of 4-Chlorophenyl Azide

4-Chloroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with sodium azide to yield 4-chlorophenyl azide. This intermediate is typically used immediately due to instability, though stabilizers like calcium chloride may extend shelf life.

Preparation of N-Cyclohexyl Cyanoacetamide

Cyanoacetic acid reacts with cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, achieving >85% conversion to N-cyclohexyl cyanoacetamide. Microwave-assisted coupling reduces reaction times to 30 minutes compared to 12 hours under traditional reflux.

Microwave-Assisted Cyclization

Combining 4-chlorophenyl azide (1.3 mmol) with N-cyclohexyl cyanoacetamide (1.0 mmol) in ethanol containing sodium hydroxide (1.3 mmol) under microwave irradiation at 80°C for 1 hour affords the target compound in 56% yield after workup. The reaction mechanism proceeds through azide tautomerization to a nitrene intermediate, which attacks the cyanoacetamide's nitrile group to form the triazole core.

Table 1. Optimization of Cyclization Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | +32% |

| Base (Equiv) | 0.5–2.0 | 1.3 | +18% |

| Solvent | EtOH/THF/DMSO | EtOH | +22% |

| Reaction Time (h) | 0.5–2.0 | 1.0 | +9% |

Lithium Carbanion-Mediated Cycloaddition

An alternative approach utilizes lithium enolates derived from nitriles to construct the triazole ring. This method provides complementary regioselectivity to azide-based cyclizations:

Generation of Lithium Enolate

4-Chlorophenylacetonitrile (2.0 mmol) reacts with n-butyllithium (2.2 mmol) in tetrahydrofuran at −78°C, forming a stabilized carbanion over 30 minutes. The enolate's reactivity is crucial for subsequent [3+2] cycloaddition.

Cycloaddition with Hydrazoic Acid

Introducing hydrazoic acid (3.0 mmol) via slow addition at −40°C initiates triazole formation, with the reaction warming to room temperature over 6 hours. Quenching with ammonium chloride yields a 48% isolated yield of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile.

Carboxamide Formation

The nitrile intermediate undergoes hydrolysis using concentrated sulfuric acid (18 M) at 110°C for 4 hours, followed by amidation with cyclohexylamine via mixed carbonic anhydride activation. This two-step sequence achieves 67% overall yield for the carboxamide.

Cesium Carbonate-Mediated Synthesis Using β-Carbonyl Phosphonates

Recent advances in triazole synthesis employ β-ketophosphonates as dipolarophiles, offering enhanced control over substitution patterns:

Preparation of 4-Chlorophenyl β-Ketophosphonate

Diethyl 4-chlorophenylacetylphosphonate is synthesized from 4-chlorophenylacetic acid via Arbuzov reaction with triethyl phosphite (82% yield). This stable crystalline solid serves as the key cycloaddition partner.

Regioselective Cycloaddition

Reacting the β-ketophosphonate (1.0 equiv) with sodium azide (1.2 equiv) in dimethyl sulfoxide containing cesium carbonate (2.0 equiv) at 25°C for 12 hours produces the triazole core with complete 1,4-regioselectivity. The cesium ion templating effect ensures proper orientation of reactants, achieving 74% isolated yield.

Table 2. Comparative Regioselectivity in Triazole Synthesis

| Method | 1,4-Substitution (%) | 1,5-Substitution (%) | Reaction Time |

|---|---|---|---|

| Azide-Cyanoacetamide | 92 | 8 | 1 h |

| Lithium Carbanion | 78 | 22 | 6 h |

| β-Ketophosphonate | >99 | <1 | 12 h |

Modular assembly strategies enable late-stage introduction of the N-cyclohexyl group:

Ester to Carboxamide Conversion

Methyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes aminolysis with cyclohexylamine in toluene at reflux (110°C) for 8 hours using 4-dimethylaminopyridine (DMAP) catalysis. This method affords 63% yield but requires prior protection of the amino group.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide with cyclohexylamine uses tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in dioxane at 100°C. While effective (58% yield), this route suffers from competing hydrolysis of the carboxamide group.

Comparative Analysis of Synthetic Routes

Critical evaluation of the four methods reveals distinct advantages and limitations:

Yield Efficiency

The azide-cyanoacetamide cyclization provides the highest overall yield (56%) in a single step, whereas post-functionalization approaches accumulate yield losses across multiple steps (38–58% overall).

Functional Group Tolerance

β-Ketophosphonate methods demonstrate superior compatibility with electron-deficient aryl groups, while lithium enolate routes better accommodate sterically hindered substrates.

Scalability Considerations

Microwave-assisted cyclization enables rapid synthesis on gram scales, though cesium carbonate-mediated reactions show better reproducibility in kilogram-scale trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.